N-[2-amino-4-(trifluoromethyl)phenyl]acetamide
CAS No.: 97051-69-9
Cat. No.: VC3777678
Molecular Formula: C9H9F3N2O
Molecular Weight: 218.18 g/mol
* For research use only. Not for human or veterinary use.
![N-[2-amino-4-(trifluoromethyl)phenyl]acetamide - 97051-69-9](/images/structure/VC3777678.png)
Specification
CAS No. | 97051-69-9 |
---|---|
Molecular Formula | C9H9F3N2O |
Molecular Weight | 218.18 g/mol |
IUPAC Name | N-[2-amino-4-(trifluoromethyl)phenyl]acetamide |
Standard InChI | InChI=1S/C9H9F3N2O/c1-5(15)14-8-3-2-6(4-7(8)13)9(10,11)12/h2-4H,13H2,1H3,(H,14,15) |
Standard InChI Key | YBCKBOPAWVBWJH-UHFFFAOYSA-N |
SMILES | CC(=O)NC1=C(C=C(C=C1)C(F)(F)F)N |
Canonical SMILES | CC(=O)NC1=C(C=C(C=C1)C(F)(F)F)N |
Introduction
Chemical Identity and Properties
N-[2-amino-4-(trifluoromethyl)phenyl]acetamide is a fluorinated acetanilide derivative characterized by its unique substitution pattern. The compound has a molecular weight of 218.18 g/mol and contains both an acetamide functional group and an amino group attached to a trifluoromethyl-substituted phenyl ring . This structural arrangement gives the compound distinctive chemical properties that make it valuable for various applications.
Structural Characteristics
The compound features a phenyl ring with three key functional groups:
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An amino group (-NH2) at the 2-position
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A trifluoromethyl group (-CF3) at the 4-position
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An acetamide group (-NHCOCH3) attached to the 1-position of the phenyl ring
The presence of both electron-donating (amino) and electron-withdrawing (trifluoromethyl) groups creates an interesting electronic distribution within the molecule. The trifluoromethyl group, with its strong electron-withdrawing properties, significantly influences the reactivity and stability of the compound, while the amino group provides nucleophilic character and potential hydrogen bonding sites.
Physical Properties
While specific physical property data for N-[2-amino-4-(trifluoromethyl)phenyl]acetamide is limited in the provided search results, its molecular weight of 218.18 g/mol places it in a range favorable for pharmaceutical applications . The compound's balanced hydrophilic-lipophilic character, contributed by its polar functional groups and fluorinated portion, likely influences its solubility profile and membrane permeability characteristics.
Synthesis Methodology
The synthesis of N-[2-amino-4-(trifluoromethyl)phenyl]acetamide involves selective reduction of a nitro precursor under controlled conditions. The documented synthesis pathway provides valuable insights into the preparation of this compound for research and development purposes.
Synthetic Route
The synthesis proceeds through a catalytic hydrogenation process. According to available data, a key step involves:
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Dissolution of the crude precursor in methanol (20 mL)
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Addition of palladium on activated charcoal (Pd/C) as a catalyst
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Hydrogenation at room temperature under hydrogen pressure (50 psi or approximately 2585.81 Torr)
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Reaction time of approximately 20 minutes
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Filtration through Celite to remove the catalyst
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Concentration of the filtrate
This procedure yields the crude N-[2-amino-4-(trifluoromethyl)phenyl]acetamide, which can be further purified as needed.
Reaction Conditions and Parameters
The synthesis requires specific conditions for optimal yield and purity:
Parameter | Value |
---|---|
Catalyst | Palladium on activated charcoal (Pd/C) |
Solvent | Methanol |
Temperature | 20°C (room temperature) |
Pressure | 2585.81 Torr (50 psi) |
Reaction time | 0.333333 h (20 minutes) |
Purification | Filtration through Celite, concentration, azeotropic drying |
These carefully controlled conditions ensure selective reduction of the nitro group while preserving the acetamide functionality and trifluoromethyl group .
Structural Analogs and Relationships
N-[2-amino-4-(trifluoromethyl)phenyl]acetamide belongs to a family of fluorinated acetanilides. Understanding its structural relationships with similar compounds provides context for its chemical behavior and potential applications.
Similar Compounds
Several structurally related compounds have been identified with high similarity scores:
Compound | CAS Number | Similarity Score |
---|---|---|
N-(3-Methyl-5-(trifluoromethyl)phenyl)acetamide | 96100-13-9 | 0.98 |
N-(3-(Trifluoromethyl)phenyl)acetamide | 351-36-0 | 0.98 |
N-(3,5-Bis(trifluoromethyl)phenyl)acetamide | 16143-84-3 | 0.98 |
N-[2-amino-4-(trifluoromethyl)phenyl]acetamide | 97051-69-9 | 0.91 |
These compounds share the core acetanilide structure with trifluoromethyl substitution, differing primarily in the position of the substituents and the presence of additional functional groups .
Isomeric Compounds
It is important to note the existence of a position isomer, N-[4-amino-2-(trifluoromethyl)phenyl]acetamide (CAS: 134514-34-4), which has the same molecular formula but differs in the positioning of the amino and trifluoromethyl groups . This isomeric relationship highlights the importance of precise structural characterization in chemical research and applications.
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